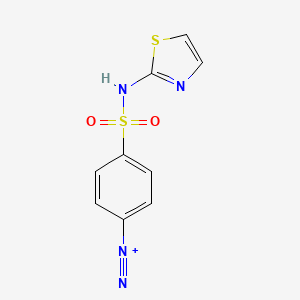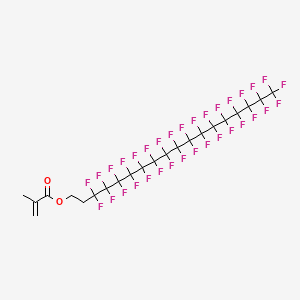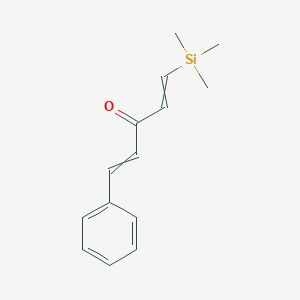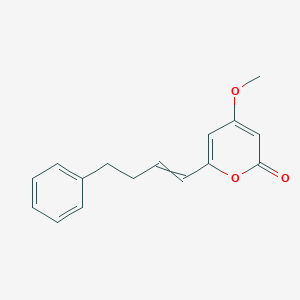
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a methoxy-substituted pyranone with a phenylbutenyl derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specific solvents, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions may involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2H-pyran-2-one: A simpler pyranone derivative.
6-Phenyl-2H-pyran-2-one: Another pyranone with a phenyl group.
Uniqueness
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyranone derivatives.
Conclusion
This compound is a compound of interest in various scientific fields
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
60427-95-4 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-methoxy-6-(4-phenylbut-1-enyl)pyran-2-one |
InChI |
InChI=1S/C16H16O3/c1-18-15-11-14(19-16(17)12-15)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10-12H,5,9H2,1H3 |
Clé InChI |
IREFHVYQEVXTGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)OC(=C1)C=CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


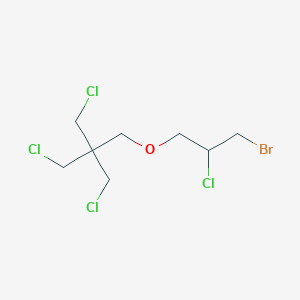
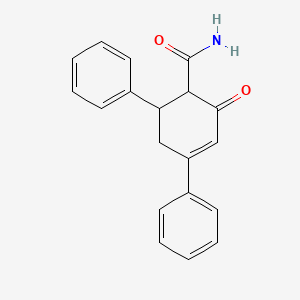


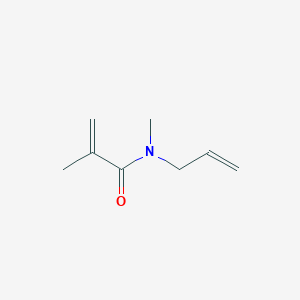
silane](/img/structure/B14611095.png)
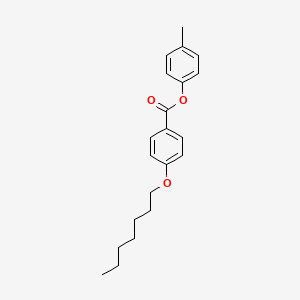
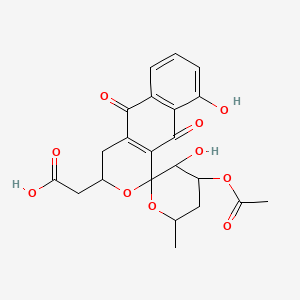
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
